2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety, a methoxybenzenesulfonyl group, and a methylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine derivatives.
Attachment of the methoxybenzenesulfonyl group: The methoxybenzenesulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides and a base such as triethylamine.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Biological Research: The compound is used in studies related to its antimicrobial and anticancer properties, where it has shown activity against various bacterial strains and cancer cell lines.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of disease.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can be compared with other similar compounds:
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole: This compound shares the piperazine and methoxybenzenesulfonyl moieties but has a benzothiazole ring instead of a pyrimidine ring.
N-{2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-6-oxo-1,6-dihydropyrimidin-4-yl}-4-methylbenzenesulfonamide: This compound has a similar pyrimidine core but differs in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N5O3S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O3S/c1-17-4-6-19(7-5-17)25-22-16-18(2)24-23(26-22)27-12-14-28(15-13-27)32(29,30)21-10-8-20(31-3)9-11-21/h4-11,16H,12-15H2,1-3H3,(H,24,25,26) |
InChI Key |
UVEKAGHIKQTZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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